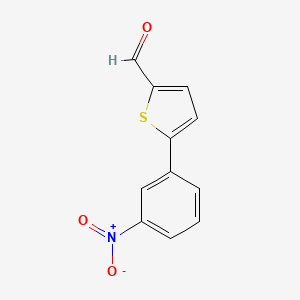

5-(3-Nitrophenyl)thiophene-2-carbaldehyde

Beschreibung

Significance of Thiophene-Derived Scaffolds in Modern Chemical Science

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in the development of novel functional molecules. Its unique electronic properties and the ability of the sulfur atom to engage in various non-covalent interactions make it a valuable component in the design of new drugs and materials.

In the realm of medicinal chemistry , thiophene derivatives are found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. The thiophene ring can act as a bioisostere for a phenyl ring, offering a similar spatial arrangement while potentially improving pharmacokinetic properties.

In materials science , the electron-rich nature of the thiophene ring makes it an excellent building block for organic electronic materials. Polymers and small molecules containing thiophene units are extensively used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs), contributing to the development of flexible and lightweight electronic devices. google.com

Overview of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde in Contemporary Chemical Research

While extensive, detailed research focusing solely on this compound is not broadly published, its chemical structure suggests significant academic interest. The molecule is commercially available from various suppliers, indicating its use as a building block in synthetic chemistry. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. The nitrophenyl substituent, with its electron-withdrawing nature, can significantly influence the electronic properties of the thiophene ring, making it a candidate for investigation in materials science applications such as nonlinear optics or as an intermediate in the synthesis of novel dyes.

The synthesis of analogous aryl-thiophene-2-carbaldehydes is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method. nih.gov This reaction typically involves the coupling of a boronic acid or ester with a halogenated thiophene derivative, catalyzed by a palladium complex. It is highly probable that this compound can be synthesized via the Suzuki-Miyaura coupling of 5-bromothiophene-2-carbaldehyde (B154028) with 3-nitrophenylboronic acid.

Historical Trajectory of Research on Thiophene-2-carbaldehyde (B41791) Derivatives

The exploration of thiophene-2-carbaldehyde and its derivatives has a rich history. Early research focused on the fundamental reactivity of the thiophene ring and the development of synthetic methods to introduce functional groups onto it. The Vilsmeier-Haack reaction, for instance, has been a classical method for the formylation of thiophene to produce thiophene-2-carbaldehyde. orgsyn.org

Over the decades, research has evolved from fundamental synthetic explorations to the targeted design and synthesis of thiophene-2-carbaldehyde derivatives with specific functions. In medicinal chemistry, the condensation of the aldehyde group with various amines and hydrazines has led to the creation of large libraries of Schiff bases and hydrazones, which have been screened for a wide range of biological activities. For example, derivatives of the closely related 5-nitrothiophene-2-carboxaldehyde (B54426) have been investigated for their anti-protozoan activities. evitachem.com

In materials science, the focus has been on incorporating thiophene-2-carbaldehyde derivatives into conjugated systems to modulate their optical and electronic properties. The aldehyde group serves as a versatile anchor point for extending the conjugation length of the molecule, a key parameter in the design of organic electronic materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H7NO3S | PubChemLite uni.lu |

| InChI | InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | PubChemLite uni.lu |

| InChIKey | FWBJYBHOUJJDEN-UHFFFAOYSA-N | PubChemLite uni.lu |

| SMILES | C1=CC(=CC(=C1)N+[O-])C2=CC=C(S2)C=O | PubChemLite uni.lu |

| Predicted XlogP | 2.9 | PubChemLite uni.lu |

| Monoisotopic Mass | 233.01466 Da | PubChemLite uni.lu |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJYBHOUJJDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327794 | |

| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-73-9 | |

| Record name | 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of 5 3 Nitrophenyl Thiophene 2 Carbaldehyde

Established Synthetic Pathways for the Target Compound

The construction of 5-(3-nitrophenyl)thiophene-2-carbaldehyde is primarily achieved through two well-established and reliable synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. researchgate.net In the context of synthesizing the target compound, this reaction typically involves the palladium-catalyzed coupling of a thiophene (B33073) derivative with a phenylboronic acid derivative. researchgate.netnih.gov A common and effective pathway is the coupling of 5-bromothiophene-2-carbaldehyde (B154028) with 3-nitrophenylboronic acid. This approach benefits from the commercial availability of the starting materials. The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the bond formation in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), and a suitable solvent system, which can include toluene (B28343)/water or 1,4-dioxane. nih.govmdpi.commdpi.com

The general reaction is as follows:

Reactants: 5-bromothiophene-2-carbaldehyde and 3-nitrophenylboronic acid

Catalyst: Pd(PPh₃)₄

Base: K₃PO₄

Solvent: Toluene/Water or 1,4-Dioxane

Conditions: The reaction mixture is typically heated to ensure completion. nih.gov

An alternative, though less direct, Suzuki approach involves first synthesizing 2-(3-nitrophenyl)thiophene and subsequently introducing the aldehyde group.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.comcambridge.org Thiophene is sufficiently electron-rich to undergo this reaction, with substitution occurring preferentially at the C2 or C5 position. cambridge.orgpharmaguideline.com To synthesize the target compound using this method, one would start with 2-(3-nitrophenyl)thiophene. This intermediate would then be treated with the Vilsmeier reagent, which is typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). cambridge.orgchemistrysteps.comorgsyn.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.orgchemistrysteps.com

The reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chlorodimethyliminium salt. cambridge.org

Electrophilic Substitution and Hydrolysis: The 2-(3-nitrophenyl)thiophene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed to give this compound. cambridge.orgchemistrysteps.com

The kinetic profile of the Vilsmeier-Haack formylation of thiophene derivatives can vary depending on the reactivity of the substrate. rsc.org

Novel Catalytic Approaches in the Synthesis of Thiophene-Based Aldehydes

Research into the synthesis of thiophene-based aldehydes continues to evolve, with a focus on developing more efficient, versatile, and cost-effective catalytic systems.

Advances in Palladium Catalysis

While traditional catalysts like Pd(PPh₃)₄ are effective for Suzuki couplings, newer catalytic systems offer improvements. Low catalyst loading of bis(alkoxo)palladium complexes has enabled efficient, phosphine-free direct C-H arylation of thiophenes at the C2 position. organic-chemistry.org This method allows for the coupling of various aryl or heteroaryl bromides with thiophenes bearing either electron-donating or electron-withdrawing groups, presenting a more atom-economical alternative to traditional cross-coupling. organic-chemistry.org

Rhodium and Other Metal Catalysis

Beyond palladium, other transition metals have been explored. Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org Additionally, a TBAI/TBHP catalyst system has been used for the synthesis of highly functionalized 3-aminothiophenes from allenes and thioamides under mild conditions. organic-chemistry.org

Metal-Free Synthesis

A significant trend in modern organic synthesis is the development of metal-free reactions. For thiophene synthesis, methods involving the reaction of alkynols with elemental sulfur have been developed. organic-chemistry.orgacs.org This approach is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), broadening the application of this radical in synthesizing sulfur-containing heterocycles. acs.org Another metal-free strategy involves the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl-Thiophene Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | Well-established, versatile for various arylboronic acids. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Bis(alkoxo)palladium Complex | Direct C-H Arylation | Phosphine-free, low catalyst loading, good for diverse substrates. organic-chemistry.org | organic-chemistry.org |

| Rhodium / [Rh(cod)₂]BF₄ | Transannulation | High efficiency and regioselectivity for highly substituted thiophenes. organic-chemistry.org | organic-chemistry.org |

| I₂ / S₈ / NMP | Dehydration/Cyclization | Metal-free, utilizes elemental sulfur, broadens radical applications. acs.org | acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for environmental sustainability. chemijournal.com This involves optimizing reactions to reduce waste, use safer chemicals, and improve energy efficiency.

Eco-Friendly Solvents and Catalysts

One of the core tenets of green chemistry is the use of safer solvents. chemijournal.com For Suzuki cross-coupling reactions, the use of polyethylene (B3416737) glycol (PEG) or even water as a solvent has been reported as an eco-friendly alternative to traditional organic solvents like toluene or dioxane. chemijournal.com Furthermore, developing reusable catalysts is a key goal. For instance, solid-supported catalysts like Amberlyst-35, a reusable acidic resin, have been employed for the synthesis of cyclopropyl (B3062369) carbaldehydes, demonstrating the potential for heterogeneous catalysis in related transformations. nih.gov

Energy Efficiency and Atom Economy

Microwave-assisted organic synthesis is a technique that can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often cleaner reactions with higher yields. chemijournal.com This approach has been successfully applied to Suzuki cross-coupling reactions. chemijournal.com Another important principle is maximizing atom economy through one-pot, multi-component reactions. chemijournal.com While a direct multi-component synthesis for the target compound is not established, designing such a route from simpler precursors would be a significant green advancement.

Alternative Reagents

The Vilsmeier-Haack reaction traditionally uses POCl₃, which is corrosive and produces significant phosphate waste. Exploring alternative activating agents or catalytic versions of the formylation reaction could offer a greener pathway. For example, using solid phosgene (B1210022) in a controlled manner can be an alternative for generating the Vilsmeier reagent. google.com

Synthetic Route Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization and careful consideration of safety, cost, and efficiency.

Route Optimization

For the synthesis of this compound via the Suzuki-Miyaura pathway, optimization would involve screening various parameters to maximize yield and minimize impurities. This includes:

Catalyst and Ligand: Evaluating different palladium sources and phosphine (B1218219) ligands to find the most active and stable combination, potentially at lower catalyst loadings.

Base and Solvent: Testing a range of bases (e.g., carbonates, phosphates) and solvent systems (e.g., aqueous, non-aqueous) to find conditions that promote rapid reaction and easy product isolation. nih.govmdpi.com

Temperature and Reaction Time: Determining the lowest possible temperature and shortest reaction time that still afford a high conversion rate to save energy and reduce the formation of thermal degradation byproducts.

Scale-Up Challenges

Scaling up chemical reactions presents several challenges:

Thermal Management: The Vilsmeier-Haack reaction, in particular, can be exothermic. google.com On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety and product consistency.

Reagent Handling and Cost: The cost of palladium catalysts can be a significant factor in large-scale production. google.com Optimization to reduce catalyst loading or implement catalyst recycling is economically crucial. Handling large quantities of reagents like POCl₃ also requires specialized equipment and safety protocols.

Purification: Chromatography, which is common for purification in the lab, is often impractical and expensive on an industrial scale. Developing purification methods based on crystallization, distillation, or extraction is essential. For the target compound, a final purification step involving refluxing in a solvent like methanol (B129727) followed by cooling and precipitation with an anti-solvent like n-hexane has been reported to achieve high purity. chemicalbook.com

Continuous Flow Synthesis: A modern approach to scale-up is the use of continuous-flow chemistry. nih.gov This technique allows for better control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reactants at any given time, and facilitates easier scaling by simply running the system for longer periods. nih.gov This would be particularly advantageous for managing the exothermicity of a Vilsmeier-Haack formylation or for optimizing a catalytic Suzuki coupling.

Mechanistic Investigations of Chemical Reactivity and Derivatization Strategies for 5 3 Nitrophenyl Thiophene 2 Carbaldehyde

Reactivity Profiling of the Aldehyde Functional Group

The aldehyde group (-CHO) at the C2 position of the thiophene (B33073) ring is a primary site for chemical modification. It readily participates in a variety of condensation reactions with nucleophiles, serving as a key handle for derivatization.

Notable reactions involving the aldehyde group include:

Condensation with Amines and Hydrazines: The aldehyde undergoes facile condensation with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives (such as hydrazine, phenylhydrazine, and thiosemicarbazide) to yield the corresponding hydrazones and thiosemicarbazones. These reactions are typically catalyzed by a small amount of acid and proceed via the formation of a hemiaminal intermediate followed by dehydration. For the closely related 5-nitrothiophene-2-carboxaldehyde (B54426), these reactions are well-documented and are used to synthesize ligands for metal complexes and compounds with potential biological activity. evitachem.com

Knoevenagel Condensation: The compound can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base (like piperidine (B6355638) or an amine) to form a new carbon-carbon double bond. This reaction extends the conjugation of the system.

Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent). This allows for the introduction of a wide variety of substituted vinyl groups at the C2 position.

Reduction and Oxidation: The aldehyde group can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Conversely, it can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, although care must be taken to avoid side reactions on the electron-rich thiophene ring.

Table 1: Common Derivatization Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone (C=N-NH₂) |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone (C=N-NH-C(S)NH₂) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated system |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring System

The reactivity of the thiophene ring is strongly governed by the electronic effects of its substituents. The aldehyde and the 3-nitrophenyl groups are both strongly electron-withdrawing, which significantly deactivates the thiophene ring towards electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS): Thiophene itself is more reactive than benzene (B151609) towards electrophiles, with substitution typically occurring at the C2 and C5 positions. pharmaguideline.com However, in 5-(3-nitrophenyl)thiophene-2-carbaldehyde, the C5 position is occupied, and the powerful deactivating nature of the formyl and nitrophenyl groups makes further electrophilic attack on the remaining C3 and C4 positions highly unfavorable. Reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions and are likely to be low-yielding or result in oxidation of the ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups activates an aromatic ring towards nucleophilic aromatic substitution, provided a suitable leaving group is present. nih.gov While the parent molecule this compound does not possess a leaving group on its thiophene ring, derivatives such as 3-halo-5-(3-nitrophenyl)thiophene-2-carbaldehyde would be expected to be highly susceptible to SNAr. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov Studies on related nitrothiophenes confirm their high reactivity in SNAr reactions with various nucleophiles. mdpi.comuoanbar.edu.iq The substitution would be expected to occur readily at the position bearing the leaving group, facilitated by the stabilization of the negative charge by the adjacent electron-withdrawing substituents.

Transformations Involving the 3-Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can undergo several key transformations, most notably reduction to an amine. This conversion is a fundamental step in utilizing this part of the molecule for further derivatization.

The reduction of the aromatic nitro group to a primary amino group (-NH₂) is a well-established and widely used reaction in organic synthesis. wikipedia.orgsci-hub.se Several methods are available, and the choice of reagent is often dictated by the presence of other reducible functional groups, such as the aldehyde in this case.

Table 2: Reagents for the Reduction of the Aromatic Nitro Group

| Reagent(s) | Conditions | Chemoselectivity Notes |

|---|---|---|

| H₂ gas, Palladium on Carbon (Pd/C) | Catalytic, often at room temperature and atmospheric pressure | Highly efficient but may also reduce the aldehyde group. commonorganicchemistry.com |

| Iron (Fe) powder, Acetic Acid (CH₃COOH) or HCl | Stoichiometric, often heated | A classic, cost-effective method with good selectivity for the nitro group over many other functionalities. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | A common and mild method that is often selective for the nitro group in the presence of aldehydes and ketones. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used for sensitive substrates. |

| Sodium Borohydride (NaBH₄) / NiCl₂ or other catalysts | Methanol (B129727) or Ethanol | NaBH₄ alone does not typically reduce nitro groups but can do so in the presence of a transition metal catalyst. jsynthchem.com This system can sometimes be tuned for selectivity. |

Successful reduction yields 5-(3-aminophenyl)thiophene-2-carbaldehyde, a new building block where the newly formed aniline (B41778) moiety can undergo a host of reactions, including diazotization, acylation, and condensation.

Mechanistic Elucidation of Key Derivatization Reactions

Understanding the mechanisms of the key reactions is crucial for controlling reaction outcomes and predicting reactivity.

Mechanism of Imine Formation: The condensation of the aldehyde with a primary amine is typically acid-catalyzed. A proton activates the aldehyde carbonyl group, making it more electrophilic for the attack by the amine's lone pair. This forms a protonated hemiaminal (or carbinolamine). Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): In a hypothetical derivative like 3-chloro-5-(3-nitrophenyl)thiophene-2-carbaldehyde, the SNAr reaction would proceed via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a tetrahedral intermediate. This intermediate is a resonance-stabilized carbanion (a Meisenheimer complex), where the negative charge is delocalized onto the electron-withdrawing formyl and nitrophenyl groups. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the thiophene ring is restored. nih.gov

Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine is a six-electron process. nih.gov While the exact pathway can vary with the reducing agent, it generally involves sequential reduction steps. The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O), which is rapidly reduced further to a hydroxylamine (B1172632) (R-NH-OH). The hydroxylamine is the final intermediate before being reduced to the primary amine (R-NH₂). nih.gov

Exploitation of the Compound for the Synthesis of Advanced Chemical Structures

This compound is a valuable building block precisely because its different functional groups can be addressed with high selectivity, allowing for the stepwise construction of advanced molecules.

The synthesis of the core scaffold itself is often achieved through modern cross-coupling reactions. For instance, a Suzuki cross-coupling reaction between a 5-halothiophene-2-carbaldehyde (e.g., 5-bromothiophene-2-carbaldehyde) and 3-nitrophenylboronic acid provides an efficient route to the target molecule. mdpi.com

Once synthesized, the molecule can be elaborated in several ways:

Building Ligands and Metal Complexes: The aldehyde can be converted into a Schiff base or thiosemicarbazone. These derivatives often act as multidentate ligands that can coordinate with various transition metals (e.g., palladium, ruthenium, copper). The resulting metal complexes are investigated for applications in catalysis or as potential therapeutic agents. evitachem.com

Synthesis of Fused Heterocycles: The aldehyde and the nitro group (after reduction to an amine) can be used in cyclization reactions to build fused heterocyclic systems. For example, reaction of the aldehyde with the in-situ-generated amino group on the phenyl ring could, under the right conditions, lead to the formation of a novel fused imine-containing ring system.

Development of Bioactive Molecules: The thiophene nucleus is a recognized pharmacophore present in numerous drugs. pharmaguideline.com By derivatizing the aldehyde and nitro groups, a library of compounds can be synthesized and screened for various biological activities. For example, converting the aldehyde to an oxime and reducing the nitro group to an amine, followed by acylation, would generate complex structures with potential for diverse biological interactions. sigmaaldrich.com

This strategic, multi-point reactivity makes this compound a powerful intermediate in medicinal chemistry and materials science for creating targeted, high-value chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Nitrophenyl Thiophene 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(3-nitrophenyl)thiophene-2-carbaldehyde and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure.

For more complex derivatives, such as 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione , the ¹H NMR spectrum reveals a complex pattern of signals corresponding to the various protons in the molecule, including those of the aromatic nitrophenyl group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 |

| Thiophene (B33073) H-3 | 7.8 - 8.2 |

| Thiophene H-4 | 7.5 - 7.9 |

| Nitrophenyl H-2 | 8.4 - 8.8 |

| Nitrophenyl H-4 | 8.2 - 8.6 |

| Nitrophenyl H-5 | 7.6 - 8.0 |

| Nitrophenyl H-6 | 8.0 - 8.4 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

¹³C NMR spectroscopy further complements the proton NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The carbon atoms of the thiophene and nitrophenyl rings would also exhibit characteristic chemical shifts influenced by their electronic environments.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

For This compound , predicted collision cross-section (CCS) values for various adducts have been calculated using CCSbase. uni.lu These predicted values can aid in the identification of the compound in complex mixtures when coupled with experimental mass spectrometry.

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.02194 | 149.1 |

| [M+Na]⁺ | 256.00388 | 157.6 |

| [M-H]⁻ | 232.00738 | 156.8 |

The fragmentation pattern of related compounds can also provide clues for the analysis of this compound. For instance, the mass fragmentation of aldehydes often involves the loss of the formyl radical (-CHO) or a hydrogen atom. The presence of the nitro group and the thiophene ring would also lead to characteristic fragmentation pathways.

Vibrational Spectroscopic Approaches: Infrared (IR) and Raman Spectroscopy

The IR spectrum of 5-nitrothiophene-2-carbaldehyde shows key absorption bands that can be extrapolated to its 3-nitrophenyl analogue. These include a strong carbonyl (C=O) stretching vibration, and characteristic symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. evitachem.com The aromatic C-H stretching and C-S-C bending vibrations of the thiophene ring are also identifiable. evitachem.com

Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations of the aromatic rings.

Interactive Table: Characteristic IR Absorption Frequencies for this compound (Predicted based on analogues)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1710 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Thiophene Ring | C-S-C Bend | 750 - 850 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions.

The UV-Vis spectrum of 5-nitrothiophene-2-carbaldehyde in acetonitrile (B52724) exhibits absorption bands attributed to the π→π* transition of the thiophene ring and the n→π* transition of the nitro group. evitachem.com It is expected that this compound would display a similar spectrum, potentially with shifts in the absorption maxima due to the different substitution pattern on the phenyl ring.

Fluorescence spectroscopy can provide information about the emission properties of the molecule upon excitation. Many thiophene derivatives are known to be fluorescent. For instance, derivatives of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde have been shown to exhibit aggregation-induced emission (AIE) and have been utilized as fluorescent probes. ossila.com The fluorescence properties of this compound and its derivatives would be influenced by the nature of the substituents and the extent of intramolecular charge transfer.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of 5-nitrothiophene-2-carboxaldehyde (B54426) has been determined. evitachem.com It crystallizes in an orthorhombic system and exhibits a planar thiophene ring. evitachem.com The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds. evitachem.com

The crystal structure of a complex derivative, 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide , has also been determined by X-ray diffraction analysis. Such studies on derivatives provide valuable information on the conformational preferences and packing motifs of molecules containing the 3-nitrophenylthiophene scaffold.

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

While this compound itself is achiral, the introduction of chiral centers into its derivatives would render them optically active. For such chiral derivatives, chiroptical spectroscopy would be crucial for determining their absolute configuration and studying their conformational properties in solution. At present, no studies on the chiroptical properties of chiral derivatives of this compound have been found in the surveyed literature.

Computational Chemistry and Theoretical Studies on 5 3 Nitrophenyl Thiophene 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde. nih.govresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density. Typically, the geometry of the molecule is first optimized using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find its lowest energy conformation. nih.govresearchgate.net

From the optimized structure, a variety of electronic and reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Other important global reactivity descriptors that can be derived from these energies include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comnih.gov The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to change in electron distribution. nih.gov The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge. nih.gov These parameters collectively help in understanding the molecule's behavior in chemical reactions. For instance, the presence of the electron-withdrawing nitro group and the thiophene (B33073) ring's electronic characteristics significantly influence these values. researchgate.netnih.gov

Illustrative Data Table: Calculated Quantum Chemical Parameters This table presents hypothetical, yet representative, data for this compound based on typical values for similar thiophene derivatives.

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.54 | eV |

| ELUMO | -2.89 | eV |

| Energy Gap (ΔE) | 3.65 | eV |

| Ionization Potential (I) | 6.54 | eV |

| Electron Affinity (A) | 2.89 | eV |

| Chemical Potential (μ) | -4.715 | eV |

| Chemical Hardness (η) | 1.825 | eV |

| Electrophilicity Index (ω) | 6.09 | eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rsc.orgnih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. This is particularly relevant in drug discovery, where thiophene derivatives have shown promise against various diseases, including cancer and inflammatory conditions. rsc.orgnih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as AutoDock or GOLD, then systematically explores possible binding modes, scoring them based on a force field that estimates the binding affinity (typically in kcal/mol). nih.gov The results can reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the binding pocket of the target. For instance, the nitro group and the aldehyde oxygen of the title compound could act as hydrogen bond acceptors, while the phenyl and thiophene rings can engage in aromatic interactions. nih.gov

Illustrative Data Table: Molecular Docking Results against a Hypothetical Kinase Target This table provides a hypothetical example of docking results for this compound with a protein kinase, a common drug target.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ (e.g., 1CX2) | -8.5 | LYS78 | Hydrogen Bond (with Aldehyde O) |

| LEU132 | Hydrophobic Interaction | ||

| PHE145 | Pi-Pi Stacking (with Phenyl Ring) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. rsc.orgnih.gov MD simulations can be used to study the conformational flexibility of this compound, the stability of its complex with a biological target, and the influence of the solvent environment. rsc.orgnih.gov

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period, often nanoseconds to microseconds. For this compound, MD simulations can reveal the preferred dihedral angles between the thiophene and phenyl rings, and how these conformations fluctuate in an aqueous solution. When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the protein and ligand. researchgate.net

Illustrative Data Table: Molecular Dynamics Simulation Parameters and Key Results This table outlines typical parameters and potential findings from an MD simulation of the ligand-protein complex from the docking example.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å (indicating a stable binding pose) |

| Key Hydrogen Bond Occupancy | > 85% (suggesting a persistent interaction) |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT can also be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The aldehyde group, for example, is susceptible to nucleophilic addition, and DFT can model the reaction pathway of such an addition. mdpi.com

By calculating the energies of the transition states, activation energies (energy barriers) for different reaction pathways can be determined, providing insight into reaction kinetics. nih.gov For example, a study could compare the activation energies for different nucleophilic attacks on the carbonyl carbon. The nature of the transition state geometry provides a detailed picture of the bond-breaking and bond-forming processes. These theoretical studies are invaluable for understanding the reactivity of the molecule and for designing synthetic routes. mdpi.com

Illustrative Data Table: DFT-Calculated Reaction Energetics This table presents hypothetical energy values for a nucleophilic addition reaction to the aldehyde group of the title compound.

| Reaction Step | Parameter | Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Activation Energy (Ea) | +15.2 |

| Formation of Tetrahedral Intermediate | Reaction Energy (ΔEr) | -8.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict their efficacy against a particular biological target. This is especially relevant for nitroaromatic compounds, where QSAR has been used to predict toxic effects like mutagenicity. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of related molecules with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that relates these descriptors to the activity. aimspress.com The predictive power of the model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Illustrative Data Table: QSAR Model for a Hypothetical Biological Activity This table shows a hypothetical QSAR model for predicting the anti-inflammatory activity of a series of nitrophenyl-thiophene derivatives.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination for the training set |

| Q² | 0.72 | Cross-validated R² for internal model validation |

| Key Descriptors | Electrophilicity Index (ω), LogP (lipophilicity), Molecular Weight |

Biological Activity and Mechanistic Pharmacology of 5 3 Nitrophenyl Thiophene 2 Carbaldehyde

Anti-Cancer Efficacy and Proposed Cellular Mechanisms of Action

Thiophene (B33073) derivatives have emerged as a promising class of heterocyclic compounds with significant anti-cancer potential. nih.gov Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. nih.govnih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Furthermore, hybrid molecules incorporating a nitrophenyl group have demonstrated significant cytotoxic activity. A 4-thiazolidinone (B1220212) derivative containing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment, Les-3331, exhibited high cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov These findings suggest that the combination of a thiophene ring and a nitrophenyl group in 5-(3-Nitrophenyl)thiophene-2-carbaldehyde could confer notable cytotoxic properties against a range of cancer cells.

Table 1: In Vitro Cytotoxicity of Structurally Related Thiophene Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| F8 (Thiophene Carboxylate) | Lymphoma, Leukemia, Breast, Pancreatic, Melanoma | Induces cell death in the low micromolar range. | nih.gov |

| N-thienyl-2-chloroacetamides | HepG2 (Liver), MCF-7 (Breast) | Promising cytotoxic results. | semanticscholar.org |

| Les-3331 (4-thiazolidinone with nitrophenyl) | MCF-7, MDA-MB-231 (Breast) | High cytotoxic and antiproliferative activity. | nih.gov |

| 5-nitro-thiophene-thiosemicarbazones | Pancreatic Ductal Adenocarcinoma (PDAC) | Cytotoxicity towards PDAC cell lines. | nih.gov |

Apoptosis Induction Pathways and Cell Cycle Perturbation

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Thiophene derivatives have been shown to trigger this process through intrinsic pathways. nih.gov For example, the thiophene derivative F8 was found to induce phosphatidylserine (B164497) externalization, generate reactive oxygen species (ROS), and cause mitochondrial depolarization, all hallmarks of apoptosis. nih.gov Activation of caspase-3/7, key executioner caspases, confirmed the initiation of the intrinsic apoptotic pathway by F8. nih.gov

Similarly, nitrophenyl-containing compounds have been shown to induce apoptosis and perturb the cell cycle. A study on a 5,6,7,8-tetrahydro-isoquinoline derivative bearing a 2-nitrophenyl group (compound 3) demonstrated a 50-fold increase in apoptosis in HEGP2 liver cancer cells. researchgate.netresearchgate.net This was accompanied by cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net In a different study, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, induced S-phase cell cycle arrest in MIA PaCa-2 pancreatic cancer cells. nih.gov The ability of cells to arrest in different phases of the cell cycle is often dependent on the specific compound and cell type. nih.gov Given these precedents, it is plausible that this compound could induce apoptosis and cause cell cycle arrest in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and caspase activation.

Modulation of Oncogenic Signaling Pathways

The anti-cancer effects of thiophene derivatives are also linked to their ability to interfere with oncogenic signaling pathways. The 5-nitro-thiophene-thiosemicarbazone derivative PR17 was found to inhibit key protein kinases in pancreatic ductal adenocarcinoma cells, leading to a shutdown of phospho-kinase signaling. nih.gov Additionally, this compound downregulated autophagy-related genes. nih.gov Autophagy is a cellular recycling process that can promote cancer cell survival under stress, and its inhibition can enhance the efficacy of anti-cancer therapies. Another thiophene-based compound, Les-3331, was found to decrease the concentration of topoisomerase II, an enzyme crucial for DNA replication and a target for some chemotherapy drugs. nih.gov The ability of thiophene derivatives to modulate the expression of inflammatory cytokines is another potential anti-cancer mechanism, as chronic inflammation is a known driver of cancer. mdpi.com Therefore, this compound may exert its anti-cancer effects by modulating similar kinase pathways, autophagy, or the activity of enzymes essential for cancer cell proliferation.

Anti-Microbial Activity and Modes of Inhibition

Nitrothiophene compounds have been recognized for their anti-microbial properties. nih.gov The presence of the nitro group is often crucial for their biological activity.

Antibacterial Spectrum and Efficacy

A close structural analog, 5-nitro-2-thiophene carboxaldehyde, has demonstrated notable antibacterial activity. researchgate.net It has been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net Studies indicate that it has greater bactericidal activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net Specifically, at a concentration of 7µg/ml, it was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi, although it was not effective against Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC) for its anti-tubercular activity was reported to be 50µg/ml. researchgate.net The mechanism of action for some nitrothiophenes is thought to involve the formation of Meisenheimer complexes, which are adducts formed by the nucleophilic attack on the electron-deficient aromatic ring of the nitrothiophene. nih.gov

Table 2: Antibacterial Efficacy of the Analog 5-Nitro-2-thiophene Carboxaldehyde

| Bacterial Strain | Type | Efficacy at 7µg/ml | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Effective | researchgate.net |

| Enterococcus | Gram-positive | Effective | researchgate.net |

| Escherichia coli | Gram-negative | Effective | researchgate.net |

| Salmonella typhi | Gram-negative | Effective | researchgate.net |

Antifungal Properties and Membrane Disruption

The analog 5-nitro-2-thiophene carboxaldehyde has also been reported to possess antifungal activity against Candida albicans and Aspergillus flavus. researchgate.net Further insights into the potential antifungal mechanism can be drawn from studies on derivatives of 5-nitro-thiophene. A series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were evaluated for their antifungal activity against Candida species and Cryptococcus neoformans. nih.gov

Interestingly, the study of their mechanism of action revealed that these compounds did not bind to ergosterol (B1671047) in the fungal membrane, nor did they act by inhibiting the synthesis of the fungal cell wall. nih.gov However, scanning electron microscopy analysis showed significant morphological changes in the shape, size, number of cells, and hyphae, as well as alterations to the cell wall. nih.gov This suggests a possible mechanism of action involving the inhibition of enzymes related to the ergosterol biosynthesis pathway. nih.gov Fungal cell membranes are known targets for many antifungal agents, and their disruption can be a key mode of action. frontiersin.org It is therefore plausible that this compound could exhibit antifungal activity through a similar mechanism, interfering with the integrity of the fungal cell membrane by inhibiting critical biosynthetic enzymes.

Elucidation of Molecular Targets in Pathogens

The primary pathogenic target investigated for this compound has been Mycobacterium tuberculosis. Research has explored its efficacy as an antitubercular agent. One study detailed the synthesis of this compound and subsequently screened it for antitubercular properties. The compound was tested against the H37Rv strain of Mycobacterium tuberculosis.

In this research, the antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of the bacteria. The study found that this compound exhibited a minimum inhibitory concentration (MIC) that prevented the growth of the mycobacterium. While this demonstrates activity against the pathogen, the precise molecular target within Mycobacterium tuberculosis has not been definitively elucidated in the available studies. Generally, nitroaromatic compounds exert their antimicrobial effects through bioreduction of the nitro group by bacterial enzymes to generate reactive nitrogen species, which can damage DNA, proteins, and lipids. However, specific enzyme interactions for this particular compound are not detailed.

Further research is required to identify the specific molecular targets and mechanisms of action of this compound in Mycobacterium tuberculosis and other pathogens.

Neuroprotective Effects and Underlying Biological Pathways

There is currently no specific scientific literature available that investigates the neuroprotective effects of this compound or its impact on underlying biological pathways related to neuroprotection. While other classes of thiophene derivatives have been explored for such properties, this specific compound has not been the subject of published research in this area.

Attenuation of Oxidative Stress and Inflammation

No research data is available on the ability of this compound to attenuate oxidative stress and inflammation in a neurological context.

Modulation of Neurotransmitter Systems

There are no studies reporting on the modulatory effects of this compound on any neurotransmitter systems.

Protection against Neurodegeneration Models

The protective effects of this compound have not been evaluated in any in vitro or in vivo models of neurodegeneration.

Enzyme Inhibition Profiles and Kinetic Studies

Comprehensive enzyme inhibition profiles and detailed kinetic studies for this compound are not available in the current scientific literature. Although its antitubercular activity suggests interaction with mycobacterial enzymes, specific inhibitory constants (e.g., IC₅₀, Kᵢ) and the nature of inhibition (e.g., competitive, non-competitive) have not been reported.

To illustrate the type of data that would be relevant for this section, the following is a hypothetical data table. Please note that the data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

Hypothetical Enzyme Inhibition Data

| Target Enzyme | Enzyme Class | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|---|

| Mycobacterial Enoyl-ACP Reductase | Oxidoreductase | N/A | N/A | N/A |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | N/A | N/A | N/A |

N/A: Not Available. Data is not present in published research.

Receptor Binding Affinity and Selectivity Investigations

There are no published studies detailing the receptor binding affinity and selectivity of this compound for any physiological or pathological receptors. Therefore, data on its binding constants (e.g., K_d, Kᵢ) and its selectivity for different receptor subtypes is not available.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely published, valuable insights can be inferred from the analysis of its structural components and related thiophene derivatives. The key features of the molecule—the thiophene core, the 2-carbaldehyde group, and the 3-nitrophenyl substituent—each play a crucial role in its potential biological activity.

The thiophene ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties and ability to interact with various biological targets. nih.gov The aldehyde group at the 2-position is an electrophilic center, capable of forming covalent bonds with nucleophilic residues, such as thiols, in proteins. This reactivity is a potential mechanism for enzyme inhibition.

Research on a series of substituted thiophenes has shed light on the impact of different functional groups on their biological effects. For instance, a study on the antimicrobial activity of various nitrothiophenes revealed that the presence and position of nitro groups significantly influence their potency. While 2-nitrothiophene (B1581588) showed minimal activity, compounds like 2-chloro-3,5-dinitrothiophene (B189638) were highly active against E. coli, M. luteus, and A. niger. nih.gov This suggests that the nitro group, an electron-withdrawing moiety, is critical for the biological activity of this class of compounds. The proposed mechanism for some active nitrothiophenes involves the formation of Meisenheimer complexes, a process facilitated by the electron-deficient nature of the aromatic ring. nih.gov

Furthermore, studies on 5-phenylthiophene-2-carbaldehyde (B91291) derivatives have provided insights into their potential as anticancer agents. The parent compound, 5-phenylthiophene-2-carbaldehyde, has demonstrated moderate cytotoxicity against breast cancer cell lines. The introduction of various substituents onto the phenyl ring allows for a systematic exploration of the SAR. While specific data for the 3-nitro substituent in this context is not detailed in the available literature, the electronic and steric properties of the nitro group at the meta position would undoubtedly modulate the interaction of the entire molecule with its biological target.

The table below summarizes the biological activities of this compound and its close analogs, highlighting the influence of different substituents on their efficacy.

| Compound Name | Structure | Biological Activity | Key Findings |

| This compound | A thiophene ring with a 3-nitrophenyl group at the 5-position and a carbaldehyde group at the 2-position. | Data not available | The presence of the nitro group and carbaldehyde suggests potential for antimicrobial and anticancer activities based on related compounds. |

| 5-Phenylthiophene-2-carbaldehyde | A thiophene ring with a phenyl group at the 5-position and a carbaldehyde group at the 2-position. | Cytotoxic against MDA-MB-435 breast cancer cells (IC50 = 24.1 ± 0.8 μM). | The phenylthiophene scaffold serves as a basis for developing anticancer agents. |

| 5-Nitrothiophene-2-carbaldehyde | A thiophene ring with a nitro group at the 5-position and a carbaldehyde group at the 2-position. | Antimicrobial activity against E. coli, M. luteus, and A. niger. nih.gov | Believed to act by forming Meisenheimer complexes due to the absence of a leaving group. nih.gov |

| 2-Chloro-3,5-dinitrothiophene | A thiophene ring with a chlorine atom at the 2-position and nitro groups at the 3- and 5-positions. | High antimicrobial activity against E. coli, M. luteus, and A. niger. nih.gov | The mode of action is thought to involve nucleophilic attack and displacement of the halogen. nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Derivatives of 5-nitrothiophene where the carbaldehyde is converted to a thiosemicarbazone. | Antifungal activity against Candida sp. and Cryptococcus neoformans. nih.gov | The mechanism may involve the inhibition of enzymes related to ergosterol biosynthesis. nih.gov |

Cellular Uptake, Distribution, and Intracellular Localization Studies

Specific studies detailing the cellular uptake, distribution, and intracellular localization of this compound are currently not available in the scientific literature. However, based on its physicochemical properties and research on other thiophene-based compounds, a general understanding of its likely cellular behavior can be formulated.

As a relatively small, lipophilic molecule, it is probable that this compound can cross cellular membranes via passive diffusion. The presence of the thiophene and phenyl rings contributes to its lipophilicity, which would facilitate its passage through the lipid bilayer of the cell membrane.

Once inside the cell, its distribution would be influenced by its affinity for various subcellular compartments and macromolecules. The nitroaromatic and aldehyde functionalities could lead to specific interactions. For instance, the electrophilic aldehyde group could react with intracellular thiols, such as glutathione (B108866) or cysteine residues in proteins, leading to its accumulation in certain protein-rich compartments.

Studies on other thiophene-based fluorescent compounds have demonstrated their ability to be internalized by cells, allowing for the visualization of their subcellular localization. researchgate.net While these studies often involve larger, more complex molecules designed for imaging purposes, they establish the general principle that the thiophene scaffold is amenable to cellular uptake. The specific intracellular fate of this compound would be dependent on the cell type and its metabolic state. For example, in cancer cells with altered metabolic pathways, the nitro group could be subject to enzymatic reduction, a process that can lead to the formation of reactive intermediates that bind to cellular macromolecules.

The table below outlines the predicted cellular behavior of this compound based on its chemical properties and data from related compounds.

| Property | Predicted Behavior of this compound | Basis for Prediction |

| Cellular Uptake Mechanism | Likely passive diffusion across the cell membrane. | Small molecular size and lipophilic nature conferred by the phenyl and thiophene rings. |

| Intracellular Distribution | Potentially widespread, with possible accumulation in protein-rich compartments. | The reactive aldehyde group can form adducts with cellular nucleophiles like glutathione and proteins. |

| Subcellular Localization | No specific data available. May localize to the cytoplasm and potentially interact with mitochondria or the endoplasmic reticulum where metabolic enzymes are abundant. | General behavior of small lipophilic molecules and the potential for metabolic activation of the nitro group. |

| Metabolic Fate | The nitro group may undergo enzymatic reduction, and the aldehyde may be oxidized or reduced. | Nitroreductase enzymes are known to act on nitroaromatic compounds. Aldehyde dehydrogenases and reductases are common cellular enzymes. |

Medicinal Chemistry and Drug Discovery Perspectives of 5 3 Nitrophenyl Thiophene 2 Carbaldehyde

Lead Compound Identification and Optimization Strategies

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The 5-arylthiophene-2-carbaldehyde framework, to which 5-(3-Nitrophenyl)thiophene-2-carbaldehyde belongs, serves as a valuable starting point for identifying such leads.

Research into various 4-arylthiophene-2-carbaldehydes has demonstrated that this class of compounds possesses significant biological potential, including antibacterial, antiurease, and antioxidant activities. nih.gov Optimization strategies for these compounds typically involve Suzuki-Miyaura cross-coupling reactions to synthesize a library of derivatives with diverse aryl substituents. nih.gov The goal is to modulate the electronic and steric properties of the molecule to enhance its interaction with a biological target and improve its activity profile.

For instance, studies on related arylthiophene-2-carbaldehydes have shown that specific substitutions on the phenyl ring can dramatically influence biological efficacy. The introduction of different functional groups allows for a systematic exploration of the structure-activity relationship (SAR), guiding the optimization process. While this compound itself is a specific entity, the principles of lead optimization would involve modifying this parent structure. Strategies could include:

Altering the position of the nitro group (e.g., to the 2- or 4-position) to investigate changes in target binding and metabolic stability.

Introducing additional substituents on the phenyl ring to fine-tune electronic properties and create new interaction points with a target receptor.

Modifying the carbaldehyde group to other functionalities, such as an oxime, hydrazone, or alcohol, to explore different binding modes and improve pharmacokinetic properties.

The data below from a study on related compounds illustrates how modifying the aryl substituent impacts biological activity, providing a blueprint for potential optimization strategies.

Table 1: Biological Activities of Various Arylthiophene-2-carbaldehyde Derivatives This table is based on data for related compounds to illustrate optimization principles.

| Compound | Biological Activity | IC₅₀ (µg/mL) | Standard Drug (IC₅₀) |

|---|---|---|---|

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Antibacterial (vs. P. aeruginosa) | 29.7 | Streptomycin (35.2) |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | NO Scavenging | 45.6 | N/A |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 | N/A |

This data demonstrates that targeted substitutions on the aryl ring of a thiophene-2-carbaldehyde (B41791) core can yield compounds with potent and specific biological activities, validating this scaffold as a source for lead compounds. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a potential pharmacophore model would highlight key features:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbaldehyde group.

Aromatic/Hydrophobic Regions: The thiophene (B33073) and phenyl rings.

Hydrogen Bond Donor: The carbaldehyde proton, depending on the receptor environment.

This 3D pharmacophore model can then be used as a query in virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govmdpi.com This approach accelerates the discovery of new hits with potentially similar or improved activity. nih.gov

Virtual screening can also be structure-based, where the 3D structure of a biological target (e.g., an enzyme or receptor) is used to dock candidate molecules and predict their binding affinity. nih.govchemrxiv.org For a compound like this compound, derivatives could be screened against known targets of thiophenes or nitroaromatics, such as bacterial DNA gyrase B, kinases, or viral proteases. nih.govchemrxiv.orgnih.gov For example, a virtual screening of benzaldehyde (B42025) thiosemicarbazone derivatives against the DNA gyrase B of Mycobacterium tuberculosis successfully identified a potent inhibitor, demonstrating the power of this technique to find new antimicrobial leads. nih.gov A similar approach could be applied to a library of derivatives based on the this compound scaffold to discover novel inhibitors for various diseases.

Prodrug Design and Bioprecursor Approaches

Nitroaromatic compounds are often considered bioprecursor prodrugs. researchgate.net A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. This approach can be used to improve physicochemical properties or reduce toxicity. researchgate.net

The mechanism of action for many nitroheterocyclic drugs depends on the biological reduction of the nitro group by enzymes called nitroreductases, which are present in various pathogens (like protozoa and bacteria) and also in mammalian cells, particularly under hypoxic conditions found in solid tumors. scielo.brresearchgate.net This bioactivation is a critical step. researchgate.net The process typically involves:

One- or two-electron reduction of the nitro (R-NO₂) group. scielo.brresearchgate.net

Formation of highly reactive intermediates, such as the nitroso derivative (R-NO) , the hydroxylamine (B1172632) derivative (R-NHOH) , and the nitro-anion radical (R-NO₂⁻) . researchgate.net

These reactive species can then interact with cellular macromolecules like DNA, proteins, and lipids, leading to cytotoxicity and the desired therapeutic effect (e.g., antimicrobial or anticancer activity). researchgate.net

Therefore, this compound can be viewed as a bioprecursor that requires enzymatic activation to exert its biological function. This targeted activation in specific cells or microorganisms (e.g., those with high nitroreductase activity) can provide a degree of selectivity, a highly desirable feature in drug design. However, this same mechanism can be associated with genotoxicity, making a prodrug approach that modifies other parts of the molecule to improve safety and delivery a viable strategy. researchgate.net

De Novo Drug Design Methodologies Incorporating the Thiophene Scaffold

De novo drug design involves the computational construction of novel molecules with desired properties, often tailored to fit the binding site of a specific biological target. biorxiv.org This is distinct from screening existing compound libraries. The thiophene ring is an excellent building block for de novo design because it is a "privileged scaffold"—a molecular framework that is able to bind to multiple, diverse protein targets. nih.govnih.gov

Computational methodologies can incorporate the thiophene scaffold in several ways:

Fragment-Based Growth: A fragment like this compound could be computationally "docked" into a target's active site. De novo design algorithms can then "grow" the molecule by adding new functional groups or fragments that form favorable interactions with the surrounding amino acid residues.

Scaffold Hopping: The thiophene ring can be used as a bioisosteric replacement for other aromatic rings (like benzene) in known ligands to generate novel chemical entities with potentially improved properties, such as metabolic stability or binding affinity. nih.gov

Generative Models: Modern machine learning and AI-driven generative models can be trained on large datasets of known drugs and bioactive molecules. capes.gov.br These models can then generate entirely new molecules that incorporate desirable scaffolds, like thiophene, and are predicted to have specific activities. capes.gov.brbiorxiv.org

By using the thiophene core as a foundational element, de novo design can rapidly generate diverse and novel drug candidates that are synthetically accessible and possess favorable pharmacological characteristics. nih.govnih.gov

Target Identification and Validation in Disease Contexts

A critical step in drug discovery is identifying the specific biological target through which a compound exerts its effect. For this compound, several potential mechanisms and targets can be proposed based on its structural features.

The bactericidal and fungicidal activities of some nitrothiophenes have been attributed to nucleophilic attacks by intracellular molecules, such as thiols from cysteine residues in proteins. researchgate.net For nitrothiophenes that lack a good leaving group, the proposed mechanism involves the formation of a "Meisenheimer complex," where a nucleophile adds to the electron-deficient aromatic ring. researchgate.netnih.gov

Beyond this, the thiophene moiety is present in drugs targeting a wide array of proteins. nih.gov Potential targets for derivatives of this compound could include those implicated in inflammation, cancer, and infectious diseases.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Target Class | Specific Examples | Rationale / Disease Context | Reference |

|---|---|---|---|

| Nitroreductases | Bacterial or protozoal nitroreductases | Bioactivation of the nitro group is essential for antimicrobial and antiparasitic activity. | researchgate.net |

| Cellular Nucleophiles | Thiol groups in proteins (e.g., cysteine residues) | Proposed mechanism for nitrothiophenes, leading to inhibition of enzyme function via Meisenheimer complex formation. | researchgate.netnih.gov |

| Kinases | VEGFR-2, other tyrosine kinases | Thiophene scaffolds are common in kinase inhibitors used in anticancer therapy. | nih.gov |

| Inflammatory Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Thiophene derivatives are found in several anti-inflammatory drugs. | nih.govencyclopedia.pub |

| Bacterial Enzymes | DNA Gyrase, Urease | Thiophene-based compounds have shown potent inhibitory activity against these bacterial targets. | nih.govnih.gov |

Validation of these potential targets would require extensive biological testing, including enzyme inhibition assays, cellular thermal shift assays, and studies in relevant disease models.

Synergy with Existing Therapeutic Agents: Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer and infectious disease treatment. The primary goals are to enhance therapeutic efficacy, reduce the dosage of individual drugs to minimize toxicity, and overcome or prevent the development of drug resistance.

There is a strong rationale for investigating this compound or its derivatives in combination therapies. For instance:

In Infectious Disease: A derivative with antibacterial activity could be combined with a standard-of-care antibiotic that has a different mechanism of action (e.g., a cell wall synthesis inhibitor). This could result in a synergistic effect, where the combined activity is greater than the sum of the individual activities.

In Cancer Therapy: An anticancer derivative could be paired with a traditional chemotherapeutic agent or a targeted therapy. Because nitroaromatic compounds are often more effective in the hypoxic (low oxygen) environment of solid tumors, such a compound could complement drugs that are more effective against well-oxygenated cancer cells.

Overcoming Resistance: For pathogens or cancer cells that have developed resistance to an existing drug, a thiophene-based compound with a novel mechanism of action could help restore sensitivity or provide an alternative therapeutic route.

Research has highlighted the potential of using nitro-compounds in combination with existing drugs to enhance their activity and combat resistance. Exploring these synergistic possibilities is a promising avenue for expanding the therapeutic utility of the this compound scaffold.

Applications in Materials Science and Supramolecular Chemistry

Integration into Organic Electronic and Optoelectronic Materials

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and environmental stability. journalskuwait.org The incorporation of a 3-nitrophenyl group into the thiophene-2-carbaldehyde (B41791) framework can significantly influence the electronic characteristics of resulting materials. The electron-withdrawing nature of the nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific studies on the integration of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde into electronic devices are not extensively documented, the applications of analogous thiophene (B33073) derivatives provide a strong indication of its potential. For instance, derivatives of thiophene-2-carbaldehyde are utilized as building blocks for larger conjugated systems that serve as active materials in OLEDs and OPVs. mdpi.com The aldehyde group provides a convenient point for synthetic modification, allowing for the extension of the π-conjugated system through reactions like Knoevenagel or Wittig condensations. These modifications can be used to fine-tune the optical and electronic properties, such as the emission color in OLEDs or the absorption spectrum in OPVs.

A related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used to create materials with aggregation-induced emission (AIE) properties, which are highly valuable for developing efficient OLEDs and fluorescent probes. ossila.com This suggests that the core structure of 5-arylthiophene-2-carbaldehyde is a viable platform for creating advanced optoelectronic materials.

Design of Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound can make significant contributions. The formation of well-ordered structures through self-assembly is driven by a combination of forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structure of this compound is particularly suited for directing self-assembly.